molecular formula C10H14F2LiN2O2 B12420287 Seletracetam (lithium)

Seletracetam (lithium)

Cat. No.: B12420287
M. Wt: 239.2 g/mol
InChI Key: HJQBNXXVSPVJMF-HHQFNNIRSA-N
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Description

Seletracetam (lithium) is a pyrrolidone-derived compound belonging to the racetam family. It is structurally related to levetiracetam and was developed as a more potent and effective anticonvulsant drug. Seletracetam has shown potent seizure suppression in models of acquired and genetic epilepsy and has been well tolerated in various animal models .

Preparation Methods

Seletracetam can be synthesized through a series of chemical reactions involving pyrrolidone derivatives. The synthetic route typically involves the formation of a nitrogen heterocyclic system, which is common to other anticonvulsants like levetiracetam and brivaracetam. The presence of electronegative functional groups, such as the difluoro group, enhances the anticonvulsant activity .

Industrial production methods for seletracetam involve optimizing reaction conditions to ensure high yield and purity. These methods may include the use of advanced techniques like cold plasma methods and mechanochemical reactions to achieve the desired product .

Chemical Reactions Analysis

Seletracetam undergoes various chemical reactions, including:

    Oxidation: Seletracetam can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in seletracetam.

    Substitution: Seletracetam can undergo substitution reactions where functional groups are replaced with other groups to form derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Seletracetam has several scientific research applications, including:

Mechanism of Action

Seletracetam exerts its effects through two main mechanisms:

Comparison with Similar Compounds

Seletracetam is structurally related to other racetam compounds, such as:

Seletracetam’s uniqueness lies in its high binding affinity to synaptic vesicle glycoprotein 2A and its potent seizure suppression capabilities, making it a promising candidate for further research and development in the field of anticonvulsant drugs .

Properties

Molecular Formula

C10H14F2LiN2O2

Molecular Weight

239.2 g/mol

InChI

InChI=1S/C10H14F2N2O2.Li/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15;/h3,6-7H,2,4-5H2,1H3,(H2,13,16);/t6-,7+;/m1./s1

InChI Key

HJQBNXXVSPVJMF-HHQFNNIRSA-N

Isomeric SMILES

[Li].CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C=C(F)F

Canonical SMILES

[Li].CCC(C(=O)N)N1CC(CC1=O)C=C(F)F

Origin of Product

United States

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